

Perfluorotripentylamine: A High-Mass Calibration Standard for Mass Spectrometry

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Compound of Interest		
Compound Name:	Perfluorotripentylamine	
Cat. No.:	B1203272	Get Quote

Application Note

AN-001

Introduction

Perfluorotripentylamine, also known by its trade name Fluorinert FC-70, is a high-molecular-weight, chemically inert perfluorinated compound. Its high mass, thermal stability, and predictable fragmentation pattern make it an excellent calibration standard for the high-mass range in mass spectrometry. This document provides detailed application notes and protocols for the use of **Perfluorotripentylamine** as a high-mass calibration standard for researchers, scientists, and drug development professionals.

Perfluorotripentylamine offers several advantages for high-mass calibration, including a wide range of fragment ions that are evenly distributed across the mass spectrum up to its molecular weight. This allows for a multi-point calibration, which is crucial for achieving high mass accuracy in the analysis of large molecules such as proteins, peptides, and polymers.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **Perfluorotripentylamine** is essential for its effective use as a calibration standard. These properties are summarized in the table below.



Property	Value
Synonyms	Perfluorotripentylamine, FC-70, Tris(perfluoropentyl)amine
Chemical Formula	N((CF ₂) ₄ CF ₃) ₃
Molecular Weight	821.119 g/mol
Appearance	Colorless liquid
Density	1.94 g/cm ³
Boiling Point	215 °C
Solubility	Insoluble in water; soluble in some fluorinated solvents

Fragmentation and Reference Ions

The utility of **Perfluorotripentylamine** as a mass calibration standard stems from its extensive fragmentation upon ionization, providing a series of well-defined reference points across a broad m/z range. Below are tables of prominent ions observed in both positive and negative ionization modes.

Electron Ionization (EI) - Positive Ion Mode

In positive ion mode, **Perfluorotripentylamine** undergoes fragmentation to produce a characteristic pattern of ions. These ions can be used to calibrate the mass spectrometer across a wide mass range.



m/z	Relative Abundance (%)	Putative Fragment
69.00	100	CF₃+
131.00	85	C ₃ F ₅ +
219.00	60	C4F9 ⁺
269.00	25	C ₅ F ₁₁ ⁺
419.00	15	C ₈ F ₁₇ ⁺
531.00	10	C10F21+
681.00	5	C13F27 ⁺
821.00	<1	[M]+

Methane Chemical Ionization (CI) - Negative Ion Mode

Negative ion mode provides a complementary set of reference ions, which can be particularly useful for calibrating instruments for the analysis of acidic or electronegative compounds.

m/z	Relative Abundance (%)	Putative Fragment
281.98	100	C ₅ F ₁₁ N ⁻
331.98	70	C ₆ F ₁₃ N ⁻
481.97	45	C ₉ F ₁₉ N ⁻
531.97	30	C10F21N-
681.96	15	C13F27N-
820.95	5	[M-F] ⁻

Experimental Protocols

The following protocols provide a general guideline for the use of **Perfluorotripentylamine** as a high-mass calibration standard. Instrument-specific parameters may need to be optimized.



Preparation of the Calibration Standard

- Stock Solution: Prepare a stock solution of **Perfluorotripentylamine** at a concentration of 1 mg/mL in a suitable fluorinated solvent (e.g., perfluorohexane or a commercially available fluorinated solvent).
- Working Solution: Dilute the stock solution to a final concentration of 10-100 μg/mL in the same solvent. The optimal concentration may vary depending on the mass spectrometer's sensitivity and the ionization technique used.

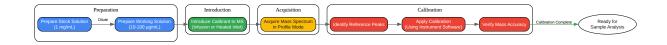
Introduction into the Mass Spectrometer

Perfluorotripentylamine can be introduced into the mass spectrometer via direct infusion or through a heated inlet system.

- Direct Infusion: Use a syringe pump to deliver the working solution directly into the ion source at a flow rate of 5-20 μL/min. This method is suitable for electrospray ionization (ESI) and chemical ionization (CI) sources.
- Heated Inlet: For electron ionization (EI), introduce the working solution into a heated reservoir or via a direct insertion probe. The temperature of the inlet should be sufficient to volatilize the compound without causing thermal degradation (typically 150-200 °C).

Mass Spectrometer Calibration Workflow

The following diagram illustrates the general workflow for calibrating a mass spectrometer using **Perfluorotripentylamine**.



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Caption: Workflow for mass spectrometer calibration using **Perfluorotripentylamine**.

Performance Characteristics

While specific performance data can be instrument-dependent, the use of **Perfluorotripentylamine** as a high-mass calibrant on modern high-resolution mass spectrometers is expected to yield the following performance characteristics.

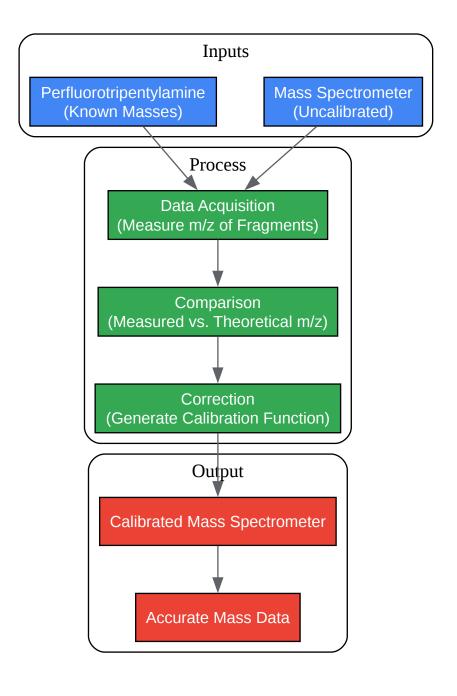
Performance Metric	Expected Value
Mass Accuracy	< 5 ppm
Resolution	> 100,000 (FWHM)
Mass Range	Up to m/z 1000

Achieving this level of performance requires careful optimization of instrument parameters, including ion source settings, analyzer parameters, and data acquisition settings.

Logical Relationship of Calibration Steps

The process of mass spectrometer calibration is a logical sequence of steps designed to ensure the accuracy of mass measurements. The following diagram illustrates the relationship between the key stages of this process.





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Caption: Logical flow of the mass spectrometer calibration process.

Conclusion

Perfluorotripentylamine (FC-70) is a robust and reliable high-mass calibration standard for a variety of mass spectrometry applications. Its well-characterized fragmentation pattern provides a series of reference ions that enable accurate calibration across a broad mass range. By







following the protocols outlined in this application note, researchers can ensure the high performance of their mass spectrometers for the analysis of large molecules.

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